(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal
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Overview
Description
3beta-Hydroxy-lanosta-8,24-dien-21-al is a triterpenoid.
(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-hept-5-enal is a natural product found in Inonotus obliquus with data available.
Mechanism of Action
Target of Action
The primary target of 3beta-Hydroxylanosta-8,24-diene-21-al is the process of tumor promotion . This compound, a lanostane-type triterpene, has been found to inhibit tumor promotion, thereby reducing the incidence of papillomas in mice .
Mode of Action
The exact mode of action of 3beta-Hydroxylanosta-8,24-diene-21-al It is known that it interacts with the process of tumor promotion, leading to a decrease in the incidence of papillomas in mice . This suggests that it may interfere with the signaling pathways involved in tumor promotion.
Biochemical Pathways
The specific biochemical pathways affected by 3beta-Hydroxylanosta-8,24-diene-21-al Given its inhibitory effect on tumor promotion, it is likely that it affects pathways involved in cell proliferation and apoptosis .
Result of Action
The primary result of the action of 3beta-Hydroxylanosta-8,24-diene-21-al is a reduction in the incidence of papillomas in mice . This suggests that it has a protective effect against tumor promotion.
Biochemical Analysis
Biochemical Properties
It is known that this compound may have cancer cell growth inhibitory activity against P388, HL-60, L1210 and KB cell lines .
Cellular Effects
Its potential inhibitory activity against cancer cell growth suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Properties
CAS No. |
96574-03-7 |
---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal |
InChI |
InChI=1S/C30H48O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,19,21-22,25-26,32H,8,10-18H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |
InChI Key |
BDXXTCGLJBYHHM-ILLHTMCHSA-N |
Isomeric SMILES |
CC(=CCC[C@@H](C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
SMILES |
CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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